3-((tert-Butyldimethylsilyl)oxy)-3-cyclohexyl-1-(2-iodophenyl)propan-1-one
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Overview
Description
“3-((tert-Butyldimethylsilyl)oxy)-3-cyclohexyl-1-(2-iodophenyl)propan-1-one” is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group, a cyclohexyl ring, and an iodophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((tert-Butyldimethylsilyl)oxy)-3-cyclohexyl-1-(2-iodophenyl)propan-1-one” typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Cyclohexyl Ring: The cyclohexyl ring can be introduced through a Grignard reaction or other cyclization methods.
Introduction of Iodophenyl Group: The iodophenyl group is typically introduced via an iodination reaction using iodine or an iodinating reagent.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cycl
Properties
Molecular Formula |
C21H33IO2Si |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-cyclohexyl-1-(2-iodophenyl)propan-1-one |
InChI |
InChI=1S/C21H33IO2Si/c1-21(2,3)25(4,5)24-20(16-11-7-6-8-12-16)15-19(23)17-13-9-10-14-18(17)22/h9-10,13-14,16,20H,6-8,11-12,15H2,1-5H3 |
InChI Key |
GPAUYVLLDNZQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)C1=CC=CC=C1I)C2CCCCC2 |
Origin of Product |
United States |
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